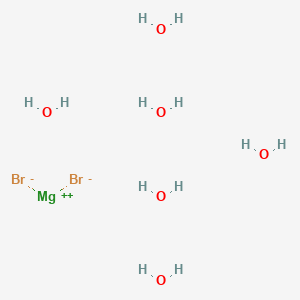

magnesium;dibromide;hexahydrate

CAS No.:

Cat. No.: VC13425103

Molecular Formula: Br2H12MgO6

Molecular Weight: 292.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br2H12MgO6 |

|---|---|

| Molecular Weight | 292.21 g/mol |

| IUPAC Name | magnesium;dibromide;hexahydrate |

| Standard InChI | InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

| Standard InChI Key | LGLXXNHIGIJYQQ-UHFFFAOYSA-L |

| SMILES | O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

| Canonical SMILES | O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

Introduction

Physical and Chemical Properties

Magnesium dibromide hexahydrate appears as colorless to white monoclinic crystals with a density of 2.00 g/cm³ . It dehydrates at 165°C, transitioning through lower hydrates (MgBr₂·4H₂O, MgBr₂·2H₂O, and MgBr₂·H₂O) before forming anhydrous MgBr₂ at higher temperatures . The compound is highly soluble in water (316 g/100 mL at 0°C) and moderately soluble in polar organic solvents such as methanol and ethanol .

Table 1: Elemental Composition of MgBr₂·6H₂O

The hexahydrate’s isotopic pattern, calculated for MgBr₂·6H₂O, shows a dominant peak at m/z 292.20, corresponding to the molecular ion . Its hygroscopicity necessitates storage in airtight containers to prevent moisture absorption .

Structural Characteristics

X-ray diffraction studies reveal that MgBr₂·6H₂O adopts a structure where magnesium is octahedrally coordinated by six water molecules, forming discrete [Mg(H₂O)₆]²⁺ complexes . Bromide ions reside outside the coordination sphere, interacting with the complex via hydrogen bonds (O–H···Br) . This arrangement contrasts with lower hydrates:

-

MgBr₂·4H₂O: Features [MgBr₂(H₂O)₄] octahedra with disordered water ligands .

-

MgBr₂·2H₂O: Comprises edge-sharing MgBr₄(H₂O)₂ octahedra arranged in single chains .

Thermal expansion coefficients for these hydrates, derived from lattice parameter changes, are:

Table 2: Thermal Expansion Coefficients of MgBr₂ Hydrates

| Hydrate | αₐ (×10⁻⁶ K⁻¹) | α_b (×10⁻⁶ K⁻¹) | α_c (×10⁻⁶ K⁻¹) |

|---|---|---|---|

| MgBr₂·6H₂O | 12.3 | 18.7 | 9.8 |

| MgBr₂·4H₂O | 14.1 | 21.2 | 11.5 |

| MgBr₂·2H₂O | 16.8 | 23.4 | 13.9 |

| Adapted from Dinnebier et al. (2012) . |

Synthesis and Industrial Production

The compound is synthesized via two primary routes:

-

Direct Reaction: Magnesium oxide or hydroxide reacts with hydrobromic acid:

-

Grignard Reagent Formation: Magnesium metal reacts with bromine in anhydrous ether, producing triethylamine-magnesium bromide complexes, which are subsequently decomposed .

Industrial-scale production employs dehydration of the hexahydrate in a hydrogen bromide atmosphere to prevent oxide formation . Reagent-grade MgBr₂·6H₂O (≥99% purity) is commercially available for laboratory use .

Applications in Science and Industry

Organic Synthesis

MgBr₂·6H₂O serves as a Lewis acid catalyst in reactions such as the Biginelli synthesis of dihydropyrimidinones, key intermediates in pharmaceuticals . It also facilitates aldol condensations by stabilizing enolate intermediates.

Water Treatment

The bromide ions in MgBr₂·6H₂O inhibit algal growth in reservoirs, while its hygroscopicity aids in dust suppression on roads .

Pharmaceuticals

Historically used as a sedative, magnesium bromide modulates NMDA receptor activity, though its therapeutic use has declined due to toxicity concerns .

Comparison with Other Magnesium Halides

Table 3: Properties of Magnesium Halide Hydrates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume